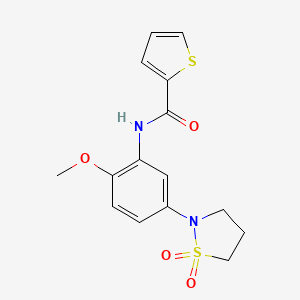

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide

Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a substituted phenyl ring. The phenyl group is modified at the 5-position with a 1,1-dioxidoisothiazolidin moiety and at the 2-position with a methoxy group. This structural combination confers unique electronic and steric properties, making it a candidate for therapeutic applications. The 1,1-dioxidoisothiazolidin group enhances metabolic stability and solubility due to its sulfone moiety, while the methoxy group may influence lipophilicity and binding interactions.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-21-13-6-5-11(17-7-3-9-23(17,19)20)10-12(13)16-15(18)14-4-2-8-22-14/h2,4-6,8,10H,3,7,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNSTZUYORSDFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine in the presence of coupling agents such as EDCI or DCC.

Attachment of the dioxidoisothiazolidinyl moiety: This can be accomplished through nucleophilic substitution reactions, where the thiophene derivative reacts with a suitable dioxidoisothiazolidinyl precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or borane can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2-methoxyphenylamine with thiophene-2-carboxylic acid derivatives under controlled conditions to achieve high yields and purity. The process may also involve purification techniques such as chromatography to isolate the final product.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with isothiazolidine moieties exhibit significant antimicrobial properties. The presence of the dioxidoisothiazolidin group is believed to enhance this activity by disrupting bacterial cell wall synthesis. In vitro assays have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Case Study: Antimicrobial Efficacy

A study published in MDPI highlighted that modifications to the thiophene structure significantly improved antimicrobial potency against pathogens like E. coli and S. aureus .

Anticancer Properties

Preliminary studies have shown that this compound may induce apoptosis in various cancer cell lines, including MCF-7 and HeLa cells. The mechanism appears to involve the modulation of apoptotic pathways through caspase activation.

Research Finding: Cytotoxic Effects

In vitro tests revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Research Finding: In Vivo Studies

Animal models demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6, indicating a significant anti-inflammatory response .

Summary of Biological Activities

Mechanism of Action

The mechanism by which N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiophene carboxamides, emphasizing pharmacological, structural, and synthetic differences.

Structural and Functional Analogues

Pharmacological and Structural Insights

Sulfone vs. Nitro Groups: The target compound’s 1,1-dioxidoisothiazolidin group provides metabolic stability and polarity, contrasting with nitro-substituted analogues (e.g., ), where the nitro group enhances antibacterial activity but may reduce solubility. BAI shares the 1,1-dioxidoisothiazolidin moiety but uses an indazole-acetamide core, demonstrating divergent biological targets (anti-proliferative vs.

Methoxy Substituents :

- The 2-methoxy group in the target compound likely improves membrane permeability compared to unsubstituted phenyl rings (e.g., ). Analogues with 4-methoxyphenyl groups (e.g., ) show enhanced COX inhibition, suggesting methoxy positioning critically affects target engagement.

Heterocyclic Variations :

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide is a compound of significant interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Isothiazolidinyl Moiety : This involves the reaction of a thiol with an amine under oxidative conditions to create the dioxidoisothiazolidinyl group.

- Amide Bond Formation : The methoxy-substituted phenyl group is coupled with the isothiazolidinyl moiety using coupling agents like EDCI or DCC.

The compound's structure features a thiophene ring and a methoxyphenyl group, contributing to its unique reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.12 | Induction of apoptosis via caspase activation |

| HT-29 | 8.34 | Cell cycle arrest at G0/G1 phase |

| SUIT-2 | 7.45 | Inhibition of cyclin-dependent kinases |

Anti-inflammatory Effects

The compound also shows potential in treating inflammatory skin conditions such as psoriasis and eczema. It modulates cytokine production, leading to reduced inflammation in affected tissues. This activity is attributed to its ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs), which are crucial for cellular proliferation.

- Caspase Activation : Induction of apoptosis in cancer cells is facilitated through the activation of caspases, leading to programmed cell death.

- Cytokine Modulation : By inhibiting cytokine release, the compound reduces inflammation and may prevent tumor progression associated with chronic inflammatory states.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against multiple cancer cell lines using MTT assays. The results indicated significant cytotoxicity with IC50 values that suggest its potential as a therapeutic agent in oncology.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound in a murine model of psoriasis. The results showed a marked reduction in skin lesions and inflammation markers post-treatment, indicating its therapeutic potential for skin disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what solvents/catalysts are typically employed?

- Methodological Answer : A common approach involves multi-step reactions, starting with the formation of the thiophene carboxamide core via coupling reactions (e.g., using 2-thiophenecarbonyl chloride with substituted anilines in acetonitrile under reflux). For the 1,1-dioxidoisothiazolidin moiety, cyclization of sulfonamide precursors in polar aprotic solvents (e.g., DMF) with iodine and triethylamine is recommended . Solvent selection (e.g., acetonitrile for reflux, DMF for cyclization) impacts yield and purity. Catalysts like K₂CO₃ may facilitate intermediate steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm regiochemistry and substituent positions, particularly for the thiophene and isothiazolidin rings .

- X-ray crystallography : Critical for resolving conformational details (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks .

- IR spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability testing at elevated temperatures (40–60°C) and varied pH (1–13) using HPLC to monitor degradation products.

- Focus on oxidation-prone sites (e.g., thiophene sulfur) and hydrolytic cleavage of the amide bond. Include controls with inert atmospheres to assess oxidative stability .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., dihedral angles) between similar carboxamides be resolved?

- Methodological Answer :

- Compare structural parameters (e.g., dihedral angles, bond lengths) with homologous compounds (e.g., furan vs. thiophene analogs) to identify electronic or steric influences .

- Validate using density functional theory (DFT) calculations to model conformational energy landscapes. Pair computational results with experimental data to resolve contradictions .

Q. What strategies optimize the cyclization step for the 1,1-dioxidoisothiazolidin moiety?

- Methodological Answer :

- Screen catalysts (e.g., triethylamine vs. DBU) and reaction times (1–30 min) to improve cyclization efficiency.

- Monitor reaction progress via TLC or in situ IR to avoid over-oxidation.

- For challenging substrates, consider microwave-assisted synthesis to reduce side reactions .

Q. How can in silico modeling predict biological targets, and what experimental validation is required?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) to screen kinase targets (e.g., CDK2) based on structural homology to known inhibitors .

- Validate predictions with kinase inhibition assays (e.g., ADP-Glo™) and cellular viability assays (e.g., MTT in cancer cell lines). Cross-reference with transcriptomic/proteomic data to identify off-target effects .

Q. How should researchers address conflicting bioactivity data in bacterial vs. mammalian cell models?

- Methodological Answer :

- Perform dose-response assays to assess cytotoxicity thresholds.

- Use genotoxicity assays (e.g., Comet assay) to evaluate DNA damage, as thiophene carboxamides may exhibit species-specific effects due to metabolic activation .

- Compare results with structural analogs to isolate substituent contributions (e.g., methoxy vs. nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.